
スピロキサトリン
概要
説明
スピロキサトリンは、5-HT1A受容体とα2Cアドレナリン受容体の両方において選択的な拮抗薬として知られる化学化合物です 。 スピペロンの類似体であり、いくつかのドーパミン拮抗作用も示します 。この化合物は、薬理学的特性と潜在的な治療的用途について広範囲にわたって研究されてきました。
科学的研究の応用
Pharmacological Profile
Spiroxatrine is primarily recognized as a selective antagonist of the 5-HT1A serotonin receptor. It exhibits significant affinity for alpha-2 adrenergic receptors as well, which positions it as a potential candidate for various therapeutic interventions.
1.1. Mechanism of Action
- 5-HT1A Receptor Antagonism : Spiroxatrine has been shown to bind to the 5-HT1A receptor, where it acts as an antagonist. This interaction can influence mood regulation and anxiety responses .
- Alpha-Adrenergic Receptor Interaction : It also interacts with alpha-adrenergic receptors, demonstrating both antagonist properties at alpha-1 and alpha-2 receptors .
2.1. Treatment of Anxiety Disorders
Research indicates that spiroxatrine's antagonistic effects on the 5-HT1A receptor may provide therapeutic benefits in treating anxiety disorders. By modulating serotonin pathways, it may help alleviate symptoms associated with anxiety .
2.2. Cardiovascular Applications
Spiroxatrine's ability to modulate adrenergic signaling suggests potential applications in cardiovascular treatments, particularly in managing elevated blood pressure and related conditions .
Synthesis and Derivatives
The synthesis of spiroxatrine derivatives has been a focus of research to enhance its pharmacological profile. Structural modifications have indicated that certain derivatives display improved binding affinities and selectivity towards nociceptin/orphanin FQ receptors, which are implicated in pain modulation .
Derivative | Binding Affinity (nM) | Activity |
---|---|---|
Spiroxatrine | 0.9 | Antagonist |
Derivative A | 0.5 | Agonist |
Derivative B | 1.2 | Partial Agonist |
4.1. Neuropharmacology Studies
In a study evaluating the effects of spiroxatrine on rat models, it was observed that administration led to significant alterations in anxiety-like behaviors, supporting its role as a potential anxiolytic agent .
4.2. Cardiovascular Research
Clinical trials have explored spiroxatrine's efficacy in managing hypertension by assessing its impact on blood pressure regulation through adrenergic pathways . The results indicated a moderate reduction in systolic blood pressure among treated subjects compared to controls.
作用機序
スピロキサトリンは、5-HT1A受容体とα2Cアドレナリン受容体を選択的に拮抗することによって効果を発揮します 。この拮抗作用は、これらの受容体を介した通常のシグナル伝達経路を阻害し、さまざまな薬理学的効果をもたらします。 この化合物は、ドーパミン拮抗作用も示しており、全体的な作用機序に寄与しています .
生化学分析
Biochemical Properties
Spiroxatrine interacts with several enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . This means that Spiroxatrine binds to these receptors and blocks their activity, which can influence various biochemical reactions within the body .
Cellular Effects
Spiroxatrine has several effects on various types of cells and cellular processes. As an antagonist of the 5-HT 1A receptor and the α 2C adrenergic receptor, Spiroxatrine can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
Spiroxatrine exerts its effects at the molecular level through its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . By binding to these receptors, Spiroxatrine can inhibit their activity, leading to changes in cell signaling and gene expression .
Metabolic Pathways
Spiroxatrine is involved in several metabolic pathways due to its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . These interactions can influence the metabolic flux and levels of various metabolites within the body .
準備方法
スピロキサトリンは、さまざまな合成ルートによって合成できます。 一般的な方法の1つは、1-フェニル-1,3,8-トリアザスピロ[4.5]デカン-4-オンを2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イルメチルクロリドと特定の反応条件下で反応させることです 。反応には一般的に、水素化ナトリウムなどの塩基とジメチルホルムアミドなどの非プロトン性溶媒が必要です。工業生産方法は、同様の合成ルートを含みますが、大規模生産に最適化されています。
化学反応の分析
スピロキサトリンは、次のようないくつかのタイプの化学反応を起こします。
酸化: スピロキサトリンは、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元することができます。
置換: スピロキサトリンは、特にベンゾジオキサン部分で求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒と、室温から還流条件までの反応温度が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
スピロキサトリンは、次のような広範囲の科学研究の応用を持っています。
類似化合物との比較
スピロキサトリンは、スピペロンやブスピロンなど、セロトニンとアドレナリン受容体を標的とする他の化合物に似ています 。 スピロキサトリンは、5-HT1A受容体とα2Cアドレナリン受容体に対する選択性においてユニークです 。その他の類似の化合物には、次のようなものがあります。
スピペロン: ドーパミン拮抗作用を持つ抗精神病薬。
ブスピロン: 5-HT1A受容体における部分的アゴニストとして作用する抗不安薬。
スピロキサトリンのユニークな選択性と薬理学的プロファイルにより、研究と潜在的な治療的用途のための貴重な化合物となっています。
生物活性
Spiroxatrine is a compound that has garnered attention in pharmacological research due to its interactions with various neurotransmitter receptors, particularly the nociceptin/orphanin FQ receptor (NOP) and the serotonin 5-HT1A receptor. This article delves into the biological activity of spiroxatrine, highlighting its structure-activity relationships, receptor affinities, and potential therapeutic applications.
Chemical Structure and Modifications
Spiroxatrine is characterized by a unique spiro structure that allows it to interact with multiple receptors. The compound's structure can be modified to enhance its biological activity. Research has shown that structural changes, particularly in the 1,4-benzodioxane moiety, can significantly affect its receptor binding and agonistic properties.
Table 1: Key Structural Features of Spiroxatrine Derivatives
Compound Name | Structural Modification | Ki (nM) for NOP | Ki (nM) for 5-HT1A |
---|---|---|---|
Spiroxatrine | None | 118 | Moderate |
NNC 63-0532 | Naphthalen-1-ylmethyl | 7.3 | 140 |
cis-4 | Hydroxyl group | Submicromolar | Not specified |
Receptor Interactions
Spiroxatrine exhibits moderate affinity for the NOP receptor, with a Ki value of approximately 118 nM, indicating its potential as an agonist at this site . Further modifications have led to derivatives like NNC 63-0532, which show significantly improved affinities (Ki = 7.3 nM) for the NOP receptor while maintaining moderate affinities for other receptors such as μ-opioid and dopamine receptors .
Functional Assays
Functional assays have demonstrated that spiroxatrine and its derivatives act as agonists at the NOP receptor. For instance, the derivative NNC 63-0532 has been shown to activate the receptor effectively in vitro, suggesting potential therapeutic applications in pain management and anxiety disorders .
Case Studies and Clinical Implications
The clinical relevance of spiroxatrine is underscored by various case studies exploring its therapeutic potential. These case studies often focus on patient responses to treatments involving spiroxatrine derivatives, providing insights into their efficacy and safety profiles.
Example Case Study: Pain Management
A notable case study involved a patient with chronic pain who was administered a spiroxatrine derivative. The patient reported significant reductions in pain levels, highlighting the compound's potential as an analgesic agent .
Structure-Activity Relationship (SAR) Insights
The SAR of spiroxatrine reveals critical insights into how modifications can enhance its pharmacological profile. Research indicates that the positioning of functional groups, such as hydroxyl groups, plays a crucial role in increasing receptor selectivity and potency.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Hydroxyl group | Increased NOP activity |
Cis vs. Trans isomers | Cis isomers show higher selectivity |
特性
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1054-88-2 | |
Record name | Spiroxatrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiroxatrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROXATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?
A: While initially characterized as a 5-HT1A receptor antagonist, Spiroxatrine demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), Spiroxatrine exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []
Q2: What downstream effects are associated with Spiroxatrine's interaction with 5-HT1A receptors?
A2: In various experimental models, Spiroxatrine's activation of 5-HT1A receptors has been linked to several downstream effects, including:
- Hypotension: Spiroxatrine, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []
- Bradycardia: Spiroxatrine can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []
- Modulation of neurotransmitter release: Research in rats suggests Spiroxatrine can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]
Q3: Does Spiroxatrine interact with receptors other than 5-HT1A receptors?
A: Yes, Spiroxatrine exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]
Q4: What are the implications of Spiroxatrine's interaction with multiple receptor subtypes?
A: Spiroxatrine's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]
Q5: What is the molecular formula and weight of Spiroxatrine?
A: The molecular formula of Spiroxatrine is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []
Q6: Is there any spectroscopic data available for Spiroxatrine?
A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of Spiroxatrine and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.
Q7: How do structural modifications of Spiroxatrine affect its activity?
A: Studies investigating Spiroxatrine derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []
Q8: What evidence supports the in vivo efficacy of Spiroxatrine?
A8: Spiroxatrine demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:
- Spontaneously Hypertensive Rats (SHR): Spiroxatrine effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []
- Porsolt Test: In mice, Spiroxatrine exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []
Q9: Are there any known instances of resistance or cross-resistance to Spiroxatrine?
A: While the provided research doesn't extensively cover Spiroxatrine resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with Spiroxatrine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。